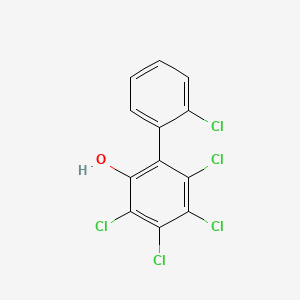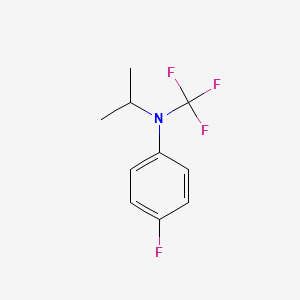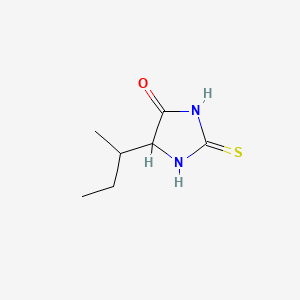
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- is a heterocyclic compound featuring a five-membered ring structure with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and natural product synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- typically involves the condensation of an ester with guanidine or cyanamide under specific reaction conditions. One common method includes the oxidative pinacol-like rearrangement of imidazole to produce the desired imidazolidinone . Another approach involves the use of propargyl ureas anchored on a solid support, which are efficiently converted into imidazolidinones under mild conditions using AuCl as a catalyst and a solvent mixture of DCM/MeCN .
Industrial Production Methods
Industrial production of 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.
化学反応の分析
Types of Reactions
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
科学的研究の応用
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. This compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, lowering the substrate’s LUMO and facilitating various catalytic reactions . Additionally, it may modulate proteasome activity and influence post-translational modifications .
類似化合物との比較
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- can be compared with other similar compounds, such as:
Imidazol-4-one-5-propionic acid: A product of histidine catabolism.
Imazaquin: A member of the imidazolinone class of herbicides.
Hetacillin: A drug featuring the 4-imidazolidinone ring.
特性
CAS番号 |
56830-83-2 |
|---|---|
分子式 |
C7H12N2OS |
分子量 |
172.25 g/mol |
IUPAC名 |
5-butan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-3-4(2)5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11) |
InChIキー |
RUCNJQZZWDJJOZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1C(=O)NC(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


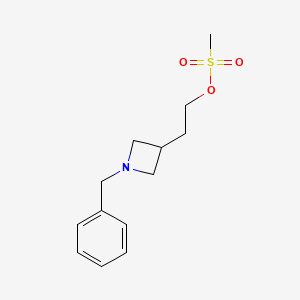
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)

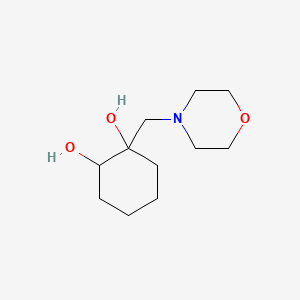
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
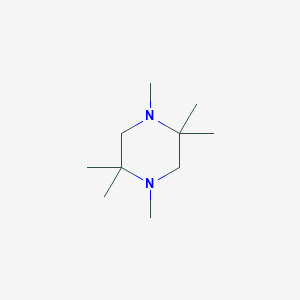
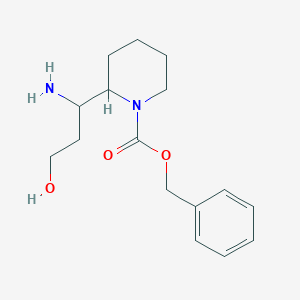
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
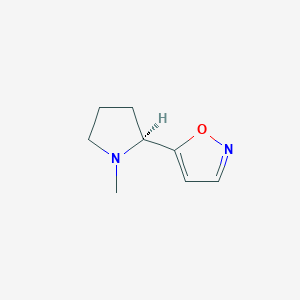
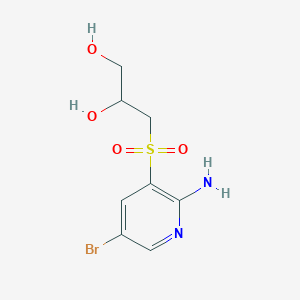
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
